

# An In-depth Technical Guide to Methyl 4-ethylbenzoate

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## Compound of Interest

Compound Name: **Methyl 4-ethylbenzoate**

Cat. No.: **B1265719**

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This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies related to **methyl 4-ethylbenzoate**. The information is intended to support research, development, and quality control activities involving this compound.

## Chemical Identity and Structural Information

**Methyl 4-ethylbenzoate** is an organic compound classified as a benzoate ester. It is characterized by a benzene ring substituted with an ethyl group at the para position (position 4) and a methyl ester group.

Table 1: Chemical Identifiers for **Methyl 4-ethylbenzoate**

Identifier	Value
IUPAC Name	methyl 4-ethylbenzoate
CAS Number	7364-20-7
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	164.20 g/mol <a href="#">[1]</a>
SMILES	CCC1=CC=C(C=C1)C(=O)OC <a href="#">[1]</a>
InChI	InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 <a href="#">[1]</a>
InChIKey	CAABRJFUDNBRJZ-UHFFFAOYSA-N

## Physicochemical Properties

A summary of the key physicochemical properties of **methyl 4-ethylbenzoate** is presented below.

Table 2: Physicochemical Properties of **Methyl 4-ethylbenzoate**

Property	Value	Source
Physical Form	Liquid	
Boiling Point	105-107 °C at 15 mmHg	<a href="#">[2]</a>
Melting Point	Not available	
Density	1.025 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Soluble in organic solvents. Limited solubility in water.	<a href="#">[3]</a>

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **methyl 4-ethylbenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR Spectroscopy: While a detailed spectrum for **methyl 4-ethylbenzoate** is not readily available in the searched literature, the expected chemical shifts can be predicted based on its structure. The spectrum would likely show a triplet and a quartet for the ethyl group, a singlet for the methyl ester protons, and signals in the aromatic region for the benzene ring protons.
- <sup>13</sup>C NMR Spectroscopy: Similar to the proton NMR data, a specific spectrum for **methyl 4-ethylbenzoate** is not available. However, based on related compounds, the spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the carbons of the ethyl group.[4]

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-ethylbenzoate** would be expected to exhibit characteristic absorption bands for its functional groups. Key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **methyl 4-ethylbenzoate** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH<sub>3</sub>) and the ethyl group (-CH<sub>2</sub>CH<sub>3</sub>), leading to characteristic fragment ions.[5]

## Experimental Protocols

### Synthesis of Methyl 4-ethylbenzoate via Fischer Esterification

The following is a general procedure for the synthesis of benzoate esters via Fischer esterification, adapted for the preparation of **methyl 4-ethylbenzoate**.[6][7][8]

Objective: To synthesize **methyl 4-ethylbenzoate** from 4-ethylbenzoic acid and methanol using an acid catalyst.

**Materials:**

- 4-ethylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
  - After cooling to room temperature, remove the excess methanol under reduced pressure.
  - Dissolve the residue in diethyl ether and transfer to a separatory funnel.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude

**methyl 4-ethylbenzoate.**

- Purification: The crude product can be further purified by distillation under reduced pressure.

## Analysis of Methyl 4-ethylbenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of **methyl 4-ethylbenzoate** using GC-MS.[9][10]

Objective: To identify and quantify **methyl 4-ethylbenzoate** in a sample.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column like a 5% phenyl methyl siloxane).

Typical GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature hold followed by a temperature ramp to a final temperature to ensure good separation. A typical program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250-280 °C).
- Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: A scan range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

- Ion Source Temperature: 200-250 °C.

#### Procedure:

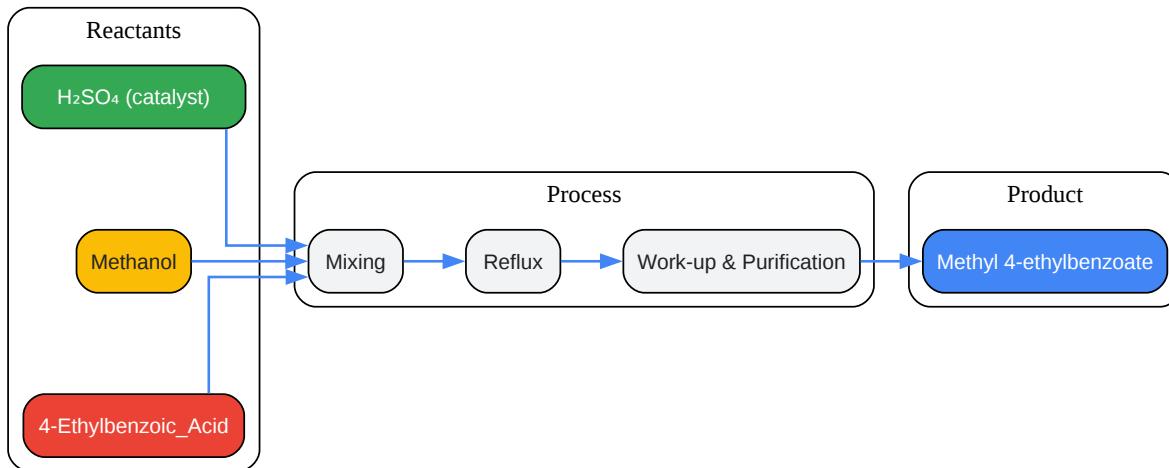
- Sample Preparation: Dissolve the sample containing **methyl 4-ethylbenzoate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject an aliquot of the prepared sample into the GC.
- Data Acquisition: Acquire the data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.
- Data Analysis: Identify the peak corresponding to **methyl 4-ethylbenzoate** by its retention time and by comparing its mass spectrum with a reference spectrum or spectral library.

## Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature detailing specific biological activities or signaling pathways associated with **methyl 4-ethylbenzoate**. It is primarily described as a biochemical reagent.[\[11\]](#)[\[12\]](#) Further research is required to elucidate any potential pharmacological or biological effects.

## Visualizations

As no specific signaling pathways for **methyl 4-ethylbenzoate** have been identified, a logical workflow diagram for its synthesis is provided below.



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Caption: Fischer Esterification Workflow for **Methyl 4-ethylbenzoate** Synthesis.

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